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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-
(hydroxymethyl)picolinic acid, a key heterocyclic compound with applications in medicinal

chemistry and materials science. Aimed at researchers, scientists, and drug development

professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of

spectra, this guide elucidates the causal relationships between molecular structure and

spectral features, providing a framework for the robust characterization of this and similar

molecules. All protocols and interpretations are grounded in established scientific principles

and supported by authoritative references.

Introduction: The Structural Significance of 5-
(hydroxymethyl)picolinic acid
5-(hydroxymethyl)picolinic acid, with the chemical formula C₇H₇NO₃ and a molecular weight

of 153.14 g/mol , is a derivative of picolinic acid, a well-known bidentate chelating agent.[1][2]

The introduction of a hydroxymethyl group at the 5-position of the pyridine ring introduces an

additional functional handle for chemical modification and potential biological interactions.

Accurate and unambiguous structural confirmation is paramount for its application in drug

design, coordination chemistry, and as a building block in organic synthesis. This guide
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provides a detailed walkthrough of the essential spectroscopic techniques required for its

definitive characterization.

Molecular Structure:

Caption: Molecular structure of 5-(hydroxymethyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the

connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

Methodology:

Solvent Selection: 5-(hydroxymethyl)picolinic acid is soluble in polar aprotic solvents.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte

and its distinct solvent signals that do not overlap with key analyte resonances.[3] The

residual proton signal in DMSO-d₆ appears around 2.50 ppm, and the carbon signal is a

quintet at 39.52 ppm.[4]

Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-(hydroxymethyl)picolinic acid.

Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing (δ = 0.00 ppm).[4]

Data Acquisition:
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Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of at least 5 seconds to ensure quantitative integration, and a spectral width that

encompasses all expected proton signals.

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of

scans due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation
While a direct experimental spectrum for the acid is not readily available in the public domain,

data for the closely related methyl 5-(hydroxymethyl)picolinate provides valuable insight.[5]

Based on this and first principles, the expected ¹H NMR spectrum of 5-
(hydroxymethyl)picolinic acid in DMSO-d₆ is as follows:

Table 1: Predicted ¹H NMR Data for 5-(hydroxymethyl)picolinic acid in DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 br s 1H -COOH

~8.6 d 1H H-6

~8.0 dd 1H H-4

~7.8 d 1H H-3

~5.5 t 1H -CH₂OH

~4.6 d 2H -CH₂OH

Interpretation:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift

(~13.0 ppm) due to the acidic nature of the proton and hydrogen bonding with the solvent.

This peak's broadness is a characteristic feature.
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Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will exhibit distinct

signals due to their different electronic environments.

H-6: This proton is adjacent to the electron-withdrawing nitrogen atom and the carboxylic

acid group, leading to a significant downfield shift, expected as a doublet.

H-4: This proton will appear as a doublet of doublets due to coupling with both H-3 and H-

6.

H-3: This proton will be a doublet, coupled to H-4.

Hydroxymethyl Protons (-CH₂OH): The methylene protons (-CH₂) are adjacent to an oxygen

atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a

doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) will likely appear

as a triplet, coupled to the methylene protons. The exact chemical shifts and multiplicities

can be influenced by solvent and temperature.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 5-(hydroxymethyl)picolinic acid in DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~167 C=O (Carboxylic Acid)

~150 C-2

~148 C-6

~140 C-5

~125 C-3

~122 C-4

~62 -CH₂OH

Interpretation:
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Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and will

appear at the lowest field (~167 ppm).

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region

(120-150 ppm). The carbons attached to the nitrogen (C-2 and C-6) will be the most

downfield. The carbon bearing the hydroxymethyl group (C-5) will also be significantly

downfield.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the

aliphatic region but will be shifted downfield (~62 ppm) due to the attached oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
Methodology:

Sample Preparation: For a solid sample like 5-(hydroxymethyl)picolinic acid, the KBr

pellet method is commonly employed. A small amount of the sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent disk.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands for 5-(hydroxymethyl)picolinic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Strong, Broad O-H stretch (Carboxylic Acid)

~3300 Medium, Broad O-H stretch (Alcohol)

~3100-3000 Medium C-H stretch (Aromatic)

~1710 Strong, Sharp C=O stretch (Carboxylic Acid)

~1600, 1470 Medium
C=C and C=N stretch (Pyridine

Ring)

~1250 Medium
C-O stretch (Carboxylic

Acid/Alcohol)

Interpretation:

O-H Stretching: The most prominent feature will be a very broad absorption in the 3400-2400

cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

Overlapping with this will be the O-H stretching vibration of the alcohol, typically appearing

as a broader band around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹

region.

C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the

carbonyl (C=O) stretch of the carboxylic acid.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the

pyridine ring will appear as a series of bands in the 1600-1470 cm⁻¹ region.

C-O Stretching: C-O stretching vibrations from both the carboxylic acid and the alcohol will

be present in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can be used to confirm the molecular formula and

deduce structural features.

Experimental Protocol: Mass Spectrum Acquisition
Methodology:

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for

polar molecules like 5-(hydroxymethyl)picolinic acid. It typically produces the protonated

molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol/water) and

infused into the ESI source. The mass spectrum is recorded over a relevant m/z range.

Mass Spectrum Data and Interpretation
Expected Mass Spectrum:

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak or a prominent peak is

expected at m/z 154.05, corresponding to the protonated molecule [C₇H₇NO₃ + H]⁺. In

negative ion mode, a peak at m/z 152.03 corresponding to the deprotonated molecule

[C₇H₇NO₃ - H]⁻ would be observed.

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be

induced. Common fragmentation pathways for picolinic acid derivatives involve the loss of

small neutral molecules.

Potential Fragmentation Pathways:
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[M+H]⁺
m/z = 154

Loss of H₂O
m/z = 136

- H₂O

Loss of CO₂

m/z = 110
- CO₂

Loss of CH₂O
m/z = 124

- CH₂O

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for protonated 5-(hydroxymethyl)picolinic acid.

Loss of Water (H₂O): The presence of both a hydroxyl and a carboxylic acid group makes

the loss of a water molecule (18 Da) a likely fragmentation, leading to a peak at m/z 136.

Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of a CO₂ molecule (44 Da), is a

common fragmentation for carboxylic acids, which would result in a fragment at m/z 110.

Loss of Formaldehyde (CH₂O): The hydroxymethyl group can undergo fragmentation to lose

formaldehyde (30 Da), yielding a fragment at m/z 124.

Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating

structural characterization of 5-(hydroxymethyl)picolinic acid. ¹H and ¹³C NMR spectroscopy

elucidates the precise connectivity of the proton and carbon skeleton. IR spectroscopy confirms

the presence of the key functional groups: the carboxylic acid, the alcohol, and the pyridine

ring. Finally, mass spectrometry verifies the molecular weight and provides insights into the

molecule's fragmentation behavior under ionization. This multi-technique approach ensures the

unambiguous identification and purity assessment of this important chemical entity, which is a

critical step in any research or development endeavor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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